molecular formula C13H11N3 B1623070 3-(1-Naphthyl)-1H-pyrazol-5-amine CAS No. 209224-89-5

3-(1-Naphthyl)-1H-pyrazol-5-amine

Cat. No. B1623070
CAS RN: 209224-89-5
M. Wt: 209.25 g/mol
InChI Key: WREXGNDJZBDHPT-UHFFFAOYSA-N
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Description

The compound “3-(1-Naphthyl)-1H-pyrazol-5-amine” is a complex organic compound. Compounds with a similar naphthyl group are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

A related compound, “3-(1-Naphthyl)-1-substituted phenyl chalcones”, has been synthesized using microwave-assisted Crossed-Aldol condensation of various acetophenones and 1-naphthaldehyde in the presence of Fly-ash:H3PO4 nano catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” can be analyzed using first-principles calculations . These compounds often belong to the orthorhombic lattice family and exhibit the Cmmm plane group .


Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine, a related compound, is known to undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these types of compounds can vary widely. For example, 2D naphyne and naphdiyne sheets, which consist of naphthyl rings and acetylenic linkages, have been found to have different properties depending on the number of acetylenic linkages .

Scientific Research Applications

Domino Reaction in Organic Synthesis

The study by Jiang et al. (2014) demonstrates the utility of 3-(1-Naphthyl)-1H-pyrazol-5-amine in the domino reaction of arylglyoxals with pyrazol-5-amines. This process selectively produces pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, offering a versatile method for synthesizing complex heterocycles with potential applications in developing new materials and molecules with unique properties (Jiang et al., 2014).

Fluorescent Label for Biomolecules

Varghese et al. (2016) explored 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, a compound related to this compound, as a fluorescent label for biomolecules containing an amino group. This application is significant for biochemical research, facilitating the analysis and quantification of amino acids and proteins through high-performance liquid chromatography (HPLC) with enhanced sensitivity and specificity (Varghese et al., 2016).

Catalysis and Green Chemistry

A study by Zhang et al. (2017) highlights the synthesis of amidoalkyl naphthols and benzopyrans using a magnetic nanoparticle-supported acidic ionic liquid as a catalyst. This methodology underscores the role of this compound derivatives in promoting eco-friendly synthesis processes, showcasing the potential for sustainable chemical production (Zhang et al., 2017).

Antimicrobial Screening

Research on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives by Goel et al. (2014) indicates their application in antimicrobial screening. These derivatives have shown considerable antifungal activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Goel et al., 2014).

Advanced Materials and Light-Emitting Devices

Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid for the preparation of high glass-transition temperature (Tg) polymers. These materials, incorporating this compound derivatives, exhibit potential for use in blue-light-emitting devices and electronics, highlighting the compound's relevance in material science (Liou et al., 2006).

Safety and Hazards

Safety and hazards associated with these types of compounds can also vary. For example, N-(1-Naphthyl)ethylenediamine is considered hazardous and can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage. This research focuses on the medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors .

properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXGNDJZBDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396165
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209224-89-5
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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